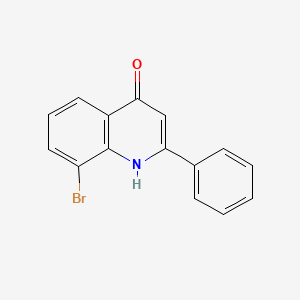

8-Bromo-4-hydroxy-2-phenylquinoline

Übersicht

Beschreibung

8-Bromo-4-hydroxy-2-phenylquinoline is a chemical compound belonging to the class of quinoline derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound’s molecular formula is C15H10BrNO, and it has a molecular weight of 300.15 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 8-Bromo-4-hydroxy-2-phenylquinoline, can be achieved through various established protocols. Some of the well-known classical synthesis methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the cyclization of aniline derivatives with different reagents under specific conditions to form the quinoline ring system.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are designed to optimize yield, reduce environmental impact, and ensure the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-4-hydroxy-2-phenylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

8-Bromo-4-hydroxy-2-phenylquinoline has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound has shown potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.

Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in treating other diseases.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 8-Bromo-4-hydroxy-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to 8-Bromo-4-hydroxy-2-phenylquinoline include:

- 7-Bromo-4-hydroxy-2-phenylquinoline

- 8-Bromo-4-hydroxy-2-methylquinoline

- 7-Bromo-4-hydroxy-8-methylquinoline

- 4-Bromo-6-methoxy-2-phenylquinoline

- 3-Bromo-4-hydroxy-8-methoxyquinoline

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 8-position and the hydroxyl group at the 4-position can significantly impact its interaction with molecular targets and its overall pharmacological profile .

Biologische Aktivität

8-Bromo-4-hydroxy-2-phenylquinoline is a synthetic compound derived from 8-hydroxyquinoline, notable for its unique structural features, including a bromine atom at the 8-position, a hydroxyl group at the 4-position, and a phenyl group at the 2-position. This structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The compound's linear formula is , and it has a molecular weight of approximately 304.15 g/mol. The presence of functional groups such as hydroxyl and bromine contributes to its reactivity and ability to form complexes with metal ions, enhancing its biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells, particularly in vitro tests against HeLa cells. It demonstrated no cytotoxicity at concentrations up to 200 µM, indicating potential as a safe therapeutic agent .

- Enzyme Inhibition : The compound can act as an enzyme inhibitor, particularly against those involved in bacterial cell wall synthesis, contributing to its antibacterial effects .

- Metal Ion Chelation : Its ability to chelate metal ions plays a crucial role in its mechanism of action, particularly in therapeutic applications related to neuroprotection and as an iron chelator .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Binding to Enzymes : It binds to specific enzymes and receptors, modulating their activity. This can lead to either inhibition or activation of various biochemical pathways.

- Influencing Gene Expression : The compound affects gene expression by interacting with transcription factors, which may alter cellular responses related to inflammation and oxidative stress .

- Subcellular Localization : Its localization within cellular compartments such as mitochondria is crucial for its role in modulating cellular metabolism and energy production .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other quinoline derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Anticancer, antiviral |

| 7-Bromo-4-hydroxyquinoline | Bromine at position 7 | Antimicrobial |

| 2-(4-Fluorophenyl)quinoline | Fluorine substitution on phenyl ring | HDAC inhibitor |

| 4-Anilino-8-methoxyquinoline | Methoxy group at position 4 | Antiproliferative |

The unique combination of bromine and hydroxyl substituents along with the phenyl group in this compound enhances its chelating ability and biological activity profile compared to other derivatives .

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial effects of various quinoline derivatives, including this compound. The compound exhibited significant inhibition against Pseudomonas aeruginosa, with an inhibition zone measuring 22 mm compared to the standard drug's zone of 24 mm .

- Anticancer Research : In vitro tests demonstrated that the compound inhibited the proliferation of HeLa cancer cells without inducing toxicity at lower concentrations (0–200 µM). This suggests its potential for further development as an anticancer agent .

Eigenschaften

IUPAC Name |

8-bromo-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-12-8-4-7-11-14(18)9-13(17-15(11)12)10-5-2-1-3-6-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMOSSSZBKQCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590588 | |

| Record name | 8-Bromo-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927800-73-5 | |

| Record name | 8-Bromo-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.